![molecular formula C18H21NO2 B1438159 3-[4-(Benzyloxy)phenoxy]piperidine CAS No. 946759-24-6](/img/structure/B1438159.png)
3-[4-(Benzyloxy)phenoxy]piperidine
Overview
Description
“3-[4-(Benzyloxy)phenoxy]piperidine” is a chemical compound with the molecular formula C18H21NO2 and a molecular weight of 283.36484 . It is a derivative of piperidine, a six-membered heterocyclic compound that includes one nitrogen atom and five carbon atoms .
Synthesis Analysis
The synthesis of piperidine derivatives, including “3-[4-(Benzyloxy)phenoxy]piperidine”, has been a topic of interest in recent scientific literature . One method involves the piperidine-catalyzed Knoevenagel condensation of ring-substituted benzaldehydes .Molecular Structure Analysis
The molecular structure of “3-[4-(Benzyloxy)phenoxy]piperidine” consists of a piperidine ring attached to a phenyl ring through an ether linkage . The phenyl ring is further substituted with a benzyloxy group .Scientific Research Applications
Anticancer Activity
A novel series of 3’- (4- (benzyloxy)phenyl)-1’-phenyl-5- (pyridin-4-yl)-3,4-dihydro-1’H,2H-3,4’-bipyrazole derivatives was designed, synthesized and evaluated its EGFR kinase inhibitory as well as antiproliferative activities against human cancer cell lines viz. MCF-7 (breast cancer), A549 (non-small lung tumour), HCT-116 (colon cancer) and SiHa (cancerous tissues of the cervix uteri) .
Proteomics Research
“3-[4-(Benzyloxy)phenoxy]piperidine” is also used as a biochemical for proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in the study of protein function, interaction, and modification.
Drug Design and Synthesis
The compound has been used in the design and synthesis of new drugs . Its structure can be modified to create new compounds with potential therapeutic effects.
EGFR Kinase Inhibitory Activity
The compound has shown EGFR kinase inhibitory activity . EGFR kinase is an enzyme that plays a crucial role in the regulation of cell growth and division. Inhibitors of this enzyme are used in the treatment of various types of cancer.
Antiproliferative Activity
The compound has demonstrated antiproliferative activity against various human cancer cell lines . Antiproliferative agents inhibit or prevent the growth of cells, especially malignant cells.
Apoptosis Induction
The compound has shown the ability to induce apoptosis in cancer cells . Apoptosis is a form of programmed cell death that occurs in multicellular organisms. Inducing apoptosis in cancer cells is a common strategy in cancer therapy.
Future Directions
properties
IUPAC Name |
3-(4-phenylmethoxyphenoxy)piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-2-5-15(6-3-1)14-20-16-8-10-17(11-9-16)21-18-7-4-12-19-13-18/h1-3,5-6,8-11,18-19H,4,7,12-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHFLLKCOCWRQHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)OC2=CC=C(C=C2)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80663036 | |
Record name | 3-[4-(Benzyloxy)phenoxy]piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80663036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(Benzyloxy)phenoxy]piperidine | |
CAS RN |
946759-24-6 | |
Record name | 3-[4-(Benzyloxy)phenoxy]piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80663036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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